2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile
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Overview
Description
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to participate in nucleophilic substitution reactions , which could lead to changes in the target molecules.
Biochemical Pathways
Given its role in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
Given its role in organic synthesis , it’s likely that its effects would be highly context-dependent.
Action Environment
It’s known that this compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-fluoropyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: A closely related compound with similar chemical properties but lacking the acetonitrile group.
2-Fluoro-5-bromopyridine: Another similar compound with the same substituents but different positions on the pyridine ring.
2-(5-Bromo-3-fluoropyridin-2-yl)ethanone: A compound with an ethanone group instead of an acetonitrile group.
Uniqueness
2-(5-Bromo-2-fluoropyridin-3-yl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, as well as the acetonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)7(9)11-4-6/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYJFYMYJGEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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